molecular formula C7H14Cl2N2S B1386780 (2-Isopropylthiazol-4-yl)methanamine dihydrochloride CAS No. 1171981-10-4

(2-Isopropylthiazol-4-yl)methanamine dihydrochloride

Cat. No.: B1386780
CAS No.: 1171981-10-4
M. Wt: 229.17 g/mol
InChI Key: FFYQRDDCOHMJTM-UHFFFAOYSA-N
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Description

Fundamental Molecular Architecture

The molecular composition of (2-Isopropylthiazol-4-yl)methanamine dihydrochloride is defined by the empirical formula C8H16Cl2N2S, corresponding to a molecular weight of 243.19 grams per mole. The International Union of Pure and Applied Chemistry systematic nomenclature designates this compound as N-methyl-1-(2-propan-2-yl-1,3-thiazol-4-yl)methanamine;dihydrochloride, reflecting its structural organization around a central thiazole heterocycle. The parent free base compound, prior to salt formation, exhibits the molecular formula C7H12N2S with a molecular weight of 156.25 grams per mole.

The structural arrangement incorporates a five-membered thiazole ring system substituted at the 2-position with an isopropyl group and at the 4-position with a methylaminomethyl substituent. The thiazole core exhibits the characteristic planar geometry typical of aromatic heterocycles, with significant pi-electron delocalization contributing to its stability and reactivity patterns. The Simplified Molecular Input Line Entry System representation of the dihydrochloride salt is expressed as CNCC1=CSC(C(C)C)=N1.[H]Cl.[H]Cl, clearly delineating the spatial arrangement of constituent atoms.

Crystallographic Properties and Solid-State Structure

The dihydrochloride salt manifests as a crystalline powder ranging in appearance from white to light yellow to light orange, demonstrating polymorphic behavior under varying crystallization conditions. The material exhibits high purity levels exceeding 98.0 percent as determined by High-Performance Liquid Chromatography analysis with titration verification. The crystalline nature of the compound facilitates its pharmaceutical application by providing enhanced stability and improved solubility characteristics compared to the corresponding free base form.

The formation of the dihydrochloride salt introduces significant structural modifications through hydrogen bonding interactions between the protonated amine functional groups and the chloride counterions. These intermolecular interactions contribute to the overall crystal lattice stability and influence the compound's physical properties, including melting point and solubility behavior. The salt formation process results in a nearly fifty percent increase in molecular weight compared to the parent amine, from 156.25 to 243.19 grams per mole.

Property Free Base Dihydrochloride Salt
Molecular Formula C7H12N2S C8H16Cl2N2S
Molecular Weight (g/mol) 156.25 243.19
Physical State Oil Crystalline Powder
Color Colorless White to Light Orange
Purity (HPLC) Variable >98.0%

Properties

IUPAC Name

(2-propan-2-yl-1,3-thiazol-4-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S.2ClH/c1-5(2)7-9-6(3-8)4-10-7;;/h4-5H,3,8H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFYQRDDCOHMJTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CS1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00656763
Record name 1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171981-10-4
Record name 1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(2-Isopropyl-1,3-thiazol-4-yl)methyl]amine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Isopropylthiazol-4-yl)methanamine dihydrochloride typically involves the reaction of 2-isopropylthiazole with formaldehyde and ammonium chloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the dihydrochloride salt .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: (2-Isopropylthiazol-4-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Synthesis and Preparation

The synthesis of (2-Isopropylthiazol-4-yl)methanamine dihydrochloride typically involves the reaction of 2-isopropylthiazole with formaldehyde and ammonium chloride, followed by treatment with hydrochloric acid to yield the dihydrochloride salt. This process can be scaled for industrial production using high-purity reagents and optimized conditions for maximum yield and purity.

Chemistry

  • Building Block for Synthesis : This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology

  • Enzyme Interactions : It is employed in studies investigating enzyme mechanisms and protein-ligand binding, providing insights into biochemical pathways and interactions.

Medicine

  • Therapeutic Potential : Research is ongoing to explore its potential therapeutic effects, including antimicrobial and anticancer activities. The compound's ability to interact with specific molecular targets can modulate biological processes, making it a candidate for drug development.

Industry

  • Specialty Chemicals Production : It is used as an intermediate in the production of specialty chemicals and can also act as a catalyst in various chemical processes.

Case Studies

  • Antimicrobial Activity : A study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibitory effects, suggesting potential for development as an antibacterial agent.
  • Enzyme Inhibition Studies : Research focusing on the inhibition of specific enzymes demonstrated that this compound could effectively modulate enzyme activity, providing insights into its potential use in biochemical assays.
  • Drug Development : Preliminary investigations into the compound's pharmacokinetics revealed favorable absorption characteristics, positioning it as a promising candidate for further drug development studies.

Mechanism of Action

The mechanism of action of (2-Isopropylthiazol-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • (2-Methylthiazol-4-yl)methanamine dihydrochloride
  • (2-Ethylthiazol-4-yl)methanamine dihydrochloride
  • (2-Propylthiazol-4-yl)methanamine dihydrochloride

Comparison: (2-Isopropylthiazol-4-yl)methanamine dihydrochloride is unique due to its specific isopropyl substitution, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable tool in research .

Biological Activity

(2-Isopropylthiazol-4-yl)methanamine dihydrochloride is a compound that has garnered attention in various scientific fields due to its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a thiazole ring, which is known for its diverse biological activities. The specific isopropyl substitution at the 2-position of the thiazole ring contributes to its unique chemical reactivity and biological profile.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The compound can modulate enzyme activity and influence cellular processes, leading to antimicrobial and anticancer effects.

Target Interactions

  • Enzymatic Inhibition : The compound has shown potential in inhibiting key enzymes such as MurB, which is involved in bacterial cell wall synthesis, contributing to its antibacterial properties .
  • Anticancer Mechanisms : The thiazole moiety has been implicated in inducing cytotoxicity against cancer cell lines through mechanisms that may involve apoptosis and disruption of metabolic pathways .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

Pathogen MIC (mg/mL) MBC (mg/mL)
Methicillin-resistant Staphylococcus aureus0.23 - 0.70.47 - 0.94
Pseudomonas aeruginosa0.23 - 0.70.47 - 0.94
Escherichia coli0.17 - 0.230.23 - 0.30

These results suggest that the compound exhibits stronger activity compared to traditional antibiotics like ampicillin, making it a candidate for further development in treating resistant infections .

Anticancer Activity

The compound has also been evaluated for its anticancer properties across various cell lines:

Cell Line IC50 (µg/mL)
Human glioblastoma U251< 10
Human melanoma WM793< 10
A-431 (epidermoid carcinoma)< 20

The presence of specific substituents on the thiazole ring has been linked to enhanced cytotoxicity, indicating structure-activity relationships that warrant further investigation .

Case Studies

  • Antimicrobial Efficacy Against Resistant Strains : A study highlighted the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an alternative treatment option for resistant infections .
  • Cytotoxicity in Cancer Research : In vitro assays revealed that the compound significantly reduced cell viability in various cancer cell lines, with mechanisms involving apoptosis and inhibition of cell proliferation pathways being explored through molecular dynamics simulations .

Q & A

Q. What are the optimal synthetic routes for (2-Isopropylthiazol-4-yl)methanamine dihydrochloride, and how can purity be maximized?

  • Methodological Answer : The compound is typically synthesized via alkylation or Mannich base reactions using 2-isopropylthiazole derivatives. A reported procedure involves reacting 4-(chloromethyl)-2-isopropylthiazole with methylamine under reflux in anhydrous THF, followed by dihydrochloride salt formation using HCl gas in ethanol. Purification via recrystallization (e.g., ethanol/ether) yields >95% purity . Key parameters:
ParameterCondition
SolventTHF or dichloromethane
Temperature40–60°C (reflux)
Reaction Time12–24 hours
PurificationRecrystallization or column chromatography

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy (¹H/¹³C) to confirm thiazole ring substitution and amine proton integration.
  • Mass Spectrometry (HRMS) for molecular ion validation (e.g., m/z 205.62 for C₇H₁₄Cl₂N₂S) .
  • HPLC-PDA (reverse-phase C18 column, 0.1% TFA in water/acetonitrile) to assess purity (>98%) .
  • Elemental Analysis to verify Cl⁻ stoichiometry in the dihydrochloride form .

Q. What are the recommended safety protocols for handling this compound?

  • Methodological Answer : Refer to SDS guidelines:
  • PPE : Gloves, lab coat, and goggles to avoid skin/eye contact (irritant potential noted) .
  • Ventilation : Use fume hoods during synthesis due to HCl gas release.
  • Storage : In airtight containers at 2–8°C, protected from moisture to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies (e.g., LOXL2 inhibition vs. neuroprotection) may arise from assay conditions or impurity profiles. Validate findings via:
  • Dose-Response Curves (IC₅₀ comparisons across studies) .
  • Orthogonal Assays : Confirm LOXL2 inhibition using both enzymatic (fluorometric) and cellular (fibrosis model) assays.
  • Batch Analysis : Compare purity (HPLC) and salt stoichiometry (elemental analysis) between studies .

Q. What strategies enhance the stability of this compound in long-term studies?

  • Methodological Answer : Stability is pH- and moisture-sensitive. Optimize by:
  • Lyophilization : Convert to freebase form for storage, reconstitute in HCl before use.
  • Buffered Solutions : Use phosphate buffer (pH 3.0–5.0) to minimize amine degradation.
  • Accelerated Stability Testing : Monitor degradation products (e.g., thiazole ring oxidation) via LC-MS at 40°C/75% RH .

Q. How can computational tools guide the design of derivatives with improved target selectivity?

  • Methodological Answer : Leverage molecular docking (AutoDock Vina) and MD simulations (GROMACS) to:
  • Identify key interactions (e.g., hydrogen bonding with LOXL2's Cu²⁺-binding site) .
  • Predict steric clashes using the compound’s crystal structure (if available).
  • Prioritize derivatives with lower ∆G binding scores and synthetic feasibility (e.g., fragment-assisted design) .

Q. What experimental designs are suitable for evaluating its neuroprotective mechanisms?

  • Methodological Answer : Combine in vitro and in vivo approaches:
  • Cellular Models : Primary neurons treated with Aβ oligomers; measure viability (MTT assay) and ROS levels (DCFH-DA probe) .
  • Transcriptomics : RNA-seq to identify pathways (e.g., mitochondrial function, apoptosis) modulated by the compound.
  • Behavioral Tests : Morris water maze in AD transgenic mice, with compound administered at 10 mg/kg/day for 4 weeks .

Data Contradiction Analysis Example

StudyReported IC₅₀ (LOXL2)Notes
A 126 nMUsed recombinant human LOXL2
B >1 µMTested in murine fibroblasts
ResolutionLikely due to species-specific enzyme activity or assay buffer (e.g., Cu²⁺ concentration). Validate with cross-species assays.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Isopropylthiazol-4-yl)methanamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
(2-Isopropylthiazol-4-yl)methanamine dihydrochloride

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